molecular formula C20H11Cl2F6N3O2 B2963496 N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 692287-88-0

N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide

Cat. No.: B2963496
CAS No.: 692287-88-0
M. Wt: 510.22
InChI Key: LFERBCHUBNALSA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a complex organic compound that features multiple functional groups, including chloro, trifluoromethyl, and pyridine moieties

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Future Directions

Trifluoromethylpyridines and their derivatives have found wide applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Derivatives: The starting materials, 3-chloro-5-(trifluoromethyl)pyridine and 5-(trifluoromethyl)pyridin-2-ol, are synthesized through halogenation and nucleophilic substitution reactions.

    Coupling Reaction: The pyridine derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 5-(trifluoromethyl)pyridin-2-ol
  • N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetamide

Uniqueness

N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F6N3O2/c21-13-5-11(20(26,27)28)9-29-15(13)7-17(32)31-12-2-3-16(14(22)6-12)33-18-4-1-10(8-30-18)19(23,24)25/h1-6,8-9H,7H2,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFERBCHUBNALSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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